5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide
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Overview
Description
5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a cyano group, and an oxan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, the chlorophenyl group can be introduced through electrophilic aromatic substitution.
Introduction of the Cyano Group: The cyano group can be added via nucleophilic substitution or through the use of cyanating agents such as sodium cyanide.
Formation of the Oxan Ring: The oxan ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.
Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxan ring or the chlorophenyl group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-N-(4-cyanophenyl)pentanamide
- 5-(4-Chlorophenyl)-N-(4-methoxyoxan-4-YL)pentanamide
Uniqueness
The presence of the cyanooxan group in 5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide may confer unique chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c18-15-7-5-14(6-8-15)3-1-2-4-16(21)20-17(13-19)9-11-22-12-10-17/h5-8H,1-4,9-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCSGSKMXQJQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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